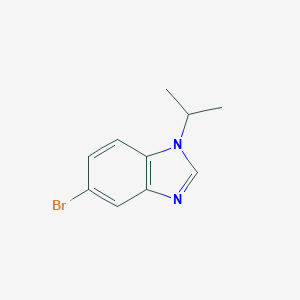

5-Bromo-1-isopropylbenzoimidazole

Descripción general

Descripción

5-Bromo-1-isopropylbenzoimidazole is a chemical compound with the CAS Number: 1200114-01-7 . It has a molecular weight of 239.11 and its IUPAC name is 5-bromo-1-isopropyl-1H-benzimidazole . It is in liquid form .

Molecular Structure Analysis

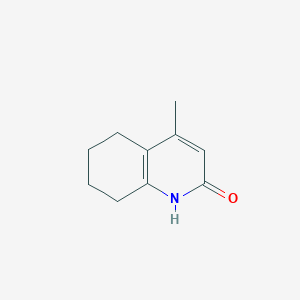

The InChI code for this compound is 1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.11 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Mechanism of Action and Biological Impact of Benzimidazole Derivatives

Benzimidazole derivatives, including compounds like 5-Bromo-1-isopropylbenzoimidazole, have been extensively studied for their biological applications. These compounds are known to inhibit microtubule assembly by binding to the tubulin molecule, a mechanism that has implications for both antifungal and anticancer activities. This action underlines the potential use of benzimidazoles in studying fungal cell biology, molecular genetics, and possibly in cancer chemotherapy, highlighting their role as tools for understanding microtubule organization and function (Davidse, 1986).

Antimicrobial and Antiprotozoal Applications

Benzimidazoles are structurally related to a class of drugs effective against a spectrum of anaerobic microorganisms and protozoal infections. These compounds, including derivatives of this compound, demonstrate significant efficacy in treating conditions like amoebiasis, giardiasis, and trichomoniasis. The pharmacokinetic profile of these drugs, characterized by rapid absorption and a longer terminal elimination half-life, supports their use in single-dose therapies for various protozoal infections and bacterial vaginosis, offering a convenient and effective treatment option (Gillis & Wiseman, 1996).

DNA Binding and Potential Anticancer Applications

Compounds like Hoechst 33258 and its analogues, which share structural similarities with benzimidazole derivatives, have been investigated for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This binding characteristic has significant implications for their use in chromosome and nuclear staining in cell biology research. Moreover, the potential of these compounds as radioprotectors, topoisomerase inhibitors, and their role in drug design for targeting specific DNA sequences, offers a promising avenue for anticancer research (Issar & Kakkar, 2013).

Broad Spectrum of Pharmacological Activities

The structural uniqueness of nitroimidazoles, closely related to benzimidazole derivatives, allows for a wide variety of applications in medicinal chemistry. These compounds are actively researched for their roles as drugs in cancer therapy, antimicrobial and antiparasitic treatments, and more. The diverse pharmacological activities of nitroimidazole derivatives underscore the potential of this compound in various therapeutic areas, including antitumor, antibacterial, antifungal, and antiparasitic applications (Li et al., 2018).

Safety and Hazards

The safety information for 5-Bromo-1-isopropylbenzoimidazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

Direcciones Futuras

Imidazole and benzimidazole rings are being increasingly used in pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is potential for future research and development involving 5-Bromo-1-isopropylbenzoimidazole.

Relevant Papers The paper “Recent advances in the synthesis of imidazoles” highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Another paper titled “Synthesis and therapeutic potential of imidazole containing compounds” discusses the therapeutic potential of imidazole-containing compounds .

Propiedades

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNOCKJHUYTFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609700 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200114-01-7 | |

| Record name | 5-Bromo-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-isopropylbenzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)

![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)